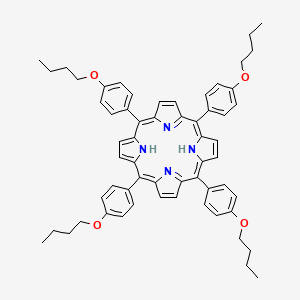

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

説明

Synthesis Analysis

A new gold(III) complex [Au(TBPP)][AuCl 4] was synthesized in high yield starting from 5,10,15,20-tetrakis(4-butoxyphenyl)porphyrin (TBPPH 2) . The compound was characterized by IR, 1 H NMR and UV-vis spectroscopy, ESI-MS, cyclic voltammetry and elemental CHN analysis .Molecular Structure Analysis

The 5,10,15,20-Tetrakis(4-butoxyphenyl)-2H,23H-porphyrin molecule contains a total of 138 bond(s). There are 76 non-H bond(s), 50 multiple bond(s), 20 rotatable bond(s), 1 double bond(s), 49 aromatic bond(s), 4 five-membered ring(s), 4 six-membered ring(s), 4 ether(s) (aromatic), and 3 Pyrrole(s) .Chemical Reactions Analysis

In the synthesis of the gold(III) complex [Au(TBPP)][AuCl 4], the [Au(TBPP)]+ cationic complex tends to form weak intermolecular Au⋯Au, Au⋯Cl, and Au⋯O interactions with [AuCl 4]− anions, HOAc molecules, and neighboring [Au(TBPP)]+ cations . DFT calculations at the ωB97XD/DZP-DKH level of theory confirmed the noncovalent nature of these interactions .科学的研究の応用

Subheading Interaction with Metal Ions and Characterization of Complexes

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine exhibits significant reactivity in complexation with Pt4+ and Pd2+ cations. Its reactivity changes notably due to the electronic effects of substituents, highlighting the compound's potential in forming unique metalloporphyrinates, as observed in the synthesis and identification of platinum(II) and palladium(II) porphinate complexes (Chizhova & Mamardashvili, 2007).

Subheading Biochemical Applications and Anticancer Activity

The compound has been explored for its potential in medical applications, particularly in the study of new nitrogen heterocycle porphyrins. These porphyrins, structurally similar or derivatives of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine, have shown promising biological activity against various cancer cells, indicating the compound's relevance in medicinal chemistry and therapeutic applications (Guo, Li, & Zhang, 2003).

Subheading Chemiluminescent Catalytic Properties

The compound has been utilized as a catalyst in chemiluminescence reactions, specifically using its iron(III) complex form for the sensitive detection of albumin, a protein model. This application showcases the potential of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in analytical chemistry, particularly in the development of sensitive detection methods for biological molecules (Hara, Toriyama, Miyoshi, & Syogase, 1984).

Subheading Application in Heavy Metal Detection

The compound has been applied in the preconcentration of heavy metals, such as cadmium, in flow-injection systems. Its complexing property allows for effective on-line preconcentration, optimizing detection limits and precision in flame atomic absorption spectrometry, underlining its utility in environmental monitoring and analysis (Kilian & Pyrzyńska, 2002).

特性

IUPAC Name |

5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFKTXKRLSRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine | |

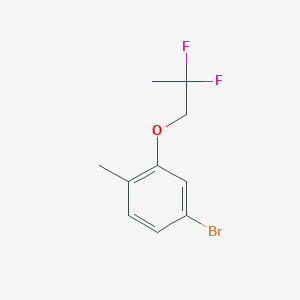

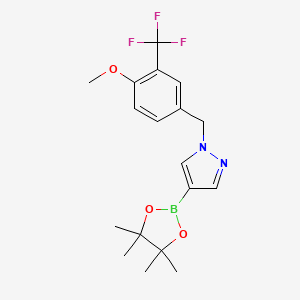

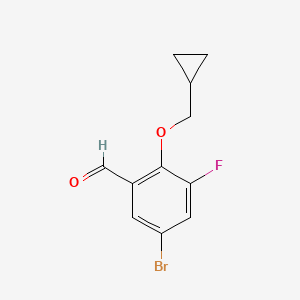

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)

![1-(propan-2-yl)-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1486888.png)

![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)

![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)